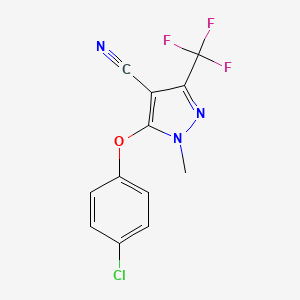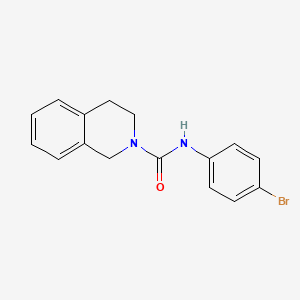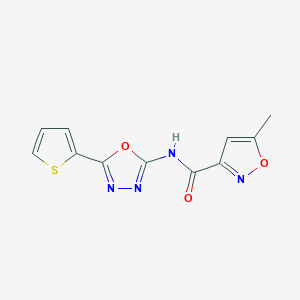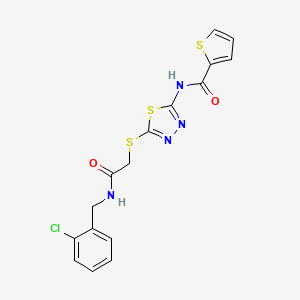
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound known for its unique structural features and diverse chemical properties. The presence of a trifluoromethyl group and a chlorophenyl ether moiety gives the compound distinct reactivity, making it a valuable substance in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common route starts with the nucleophilic substitution reaction between 4-chlorophenol and an appropriate chlorinated precursor, followed by the formation of the pyrazole ring through cyclization. Specific reaction conditions such as solvents, temperatures, and catalysts are crucial to optimize yields and purity.
Industrial Production Methods: : For large-scale industrial production, the process may be streamlined with high-throughput methods and continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis or automated parallel reactors may also be employed to improve reaction rates and product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrazole ring or the methyl group, leading to the formation of various oxides or alcohol derivatives.
Reduction: : Reduction reactions can alter the trifluoromethyl group or the nitrile, potentially converting them into amines or other reduced forms.
Substitution: : Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the chlorophenyl ether moiety, introducing new functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like amines for substitution reactions. Conditions vary depending on the specific reaction, often requiring controlled temperatures and inert atmospheres.
Major Products: : The products of these reactions are diverse, ranging from hydroxyl derivatives to amine-substituted compounds, depending on the type and conditions of the reaction.
Applications De Recherche Scientifique
Chemistry: : In synthetic chemistry, 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serves as a versatile building block for designing more complex molecules and studying reaction mechanisms.
Biology: : The compound's unique structure allows it to interact with various biological molecules, making it a potential candidate for studying enzyme inhibition or as a ligand in binding studies.
Medicine: : Research into its biological activity has explored potential therapeutic applications, including its use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Industry: : In industrial settings, the compound can be used in the development of advanced materials, coatings, and as a precursor for agrochemicals or other specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes or receptors. The specific mechanism can involve binding to active sites, altering enzymatic activity, or modulating receptor functions. Pathways involved may include inhibition of enzymatic processes or interference with cellular signaling pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
5-(4-bromophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : The bromophenyl analog, with a similar structure, exhibits different reactivity due to the bromine atom's larger size and different electronic properties.
5-(4-fluorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: : The fluorophenyl analog has unique electronic characteristics that influence its chemical behavior and biological interactions.
Uniqueness: : The combination of a chlorophenyl group with a trifluoromethyl group on the pyrazole ring makes 5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile particularly unique in its reactivity and application potential. The presence of these functional groups confers distinct chemical properties that are not found in simpler analogs.
List of Similar Compounds
5-(4-bromophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
5-(4-fluorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
5-(4-iodophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Exploring these similar compounds further helps in understanding the unique attributes of this compound and its place in scientific research.
Propriétés
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c1-19-11(20-8-4-2-7(13)3-5-8)9(6-17)10(18-19)12(14,15)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMCQHTRLMVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide](/img/structure/B2868053.png)
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2868055.png)
![(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE](/img/structure/B2868056.png)
![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)

![N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2868068.png)
![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2868069.png)



